Ethylenediaminetetraacetic acid disodium magnesium salt

Overview

Description

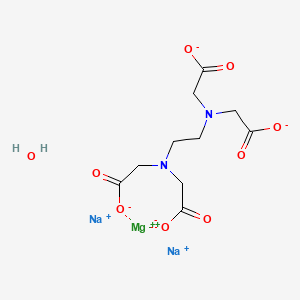

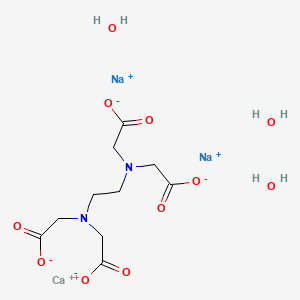

Ethylenediaminetetraacetic acid disodium magnesium salt, also known as disodium magnesium EDTA, is a chelating agent that binds a wide range of polyvalent cations, including calcium . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It can also be used as a nitrogen precursor salt to synthesize nitrogen-doped porous carbon material via direct pyrolysis for supercapacitor applications .

Molecular Structure Analysis

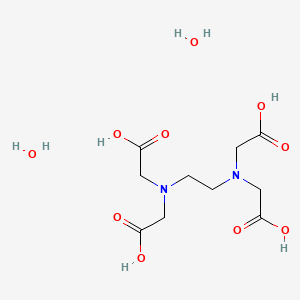

The linear formula of this compound is (NaOOCCH2)2NCH2CH2N(CH2COO)2Mg · xH2O . The molecular weight is 358.50 (anhydrous basis) . The SMILES string is [Na+]. [Na+]. [H]O [H]. [O-]C (=O)CN (CCN1CC (=O)O [Mg]OC (=O)C1)CC ( [O-])=O .Scientific Research Applications

Toxicology and Mutagenic Assessment : One study examined the mutagenic potency of ethylenediaminetetraacetic acid in albino mice. The substance was tested for its ability to induce bone marrow micronuclei, dominant lethal mutations, and sperm-head abnormalities. The study found a dose-dependent increase in micronucleated polychromatic erythrocytes, but no significant effects on testicular or epididymal weights, sperm counts, or sperm-head abnormalities (Muralidhara & Narasimhamurthy, 1991).

Stability in Solutions : Research on the stability and physicochemical transformations of calcium and magnesium phosphate sorbents in a solution of calcium chloride and ethylenediaminetetraacetic acid demonstrated that while calcium phosphates remain stable, magnesium phosphates are converted into calcium phosphates in such solutions (Ivanets, Kitikova, Shashkova, & Kul’bitskaya, 2015).

Dental Applications : Ethylenediaminetetraacetic acid is used in endodontics, where it reacts with the calcium ions in dentine and forms soluble calcium chelates. This property is beneficial for certain dental procedures (Mohammadi, Shalavi, & Jafarzadeh, 2013).

Metal Ion Separation and Detection : A study utilized ethylenediaminetetraacetic acid for the separation and detection of nanogram levels of divalent and trivalent metal ions. This method offers a simpler approach compared to other techniques used for transition metal ion determinations (Lien, Boerner, & Tarter, 1987).

Photoreduction Processes : Research on metallophthalocyanines and magnesium phthalocyanines investigated the use of ethylenediaminetetraacetic acid as an electron donor in the photoreduction of methylviologen under visible light irradiation (Ohtani et al., 1986).

Platelet Glycolysis Study : A study compared the effects of ethylenediaminetetraacetic acid and citrate on glycolysis in human platelets. The research found that EDTA-treated platelets consumed more glucose and produced more lactic acid than citrate-treated platelets (Rossi, 1967).

Solubility Studies : The solubility of magnesium chloride hexammoniate in ethylene glycol solution was determined using ethylenediaminetetraacetic acid titration, which can aid in understanding the properties of certain chemical compounds (Yan, Lu, Wang, & Xia, 2010).

Supercapacitor Applications : Nitrogen-doped porous carbon with high surface area for supercapacitors was prepared by pyrolyzing ethylenediamine tetraacetic acid disodium magnesium salt. This method offers a simple, activation-free approach for supercapacitor development (Xu, Duan, Chu, Cao, & Yang, 2013).

Mechanism of Action

Ethylenediaminetetraacetic acid disodium magnesium salt acts as a chelating agent, binding with metal ions to form an octahedral complex with divalent cations . This property makes it useful in various fields, including molecular biology research, where it can inhibit enzymes dependent on activation by metal ions . It also has potential applications in the treatment of heavy metal toxicity .

Safety and Hazards

Ethylenediaminetetraacetic acid disodium magnesium salt should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Use personal protective equipment and ensure adequate ventilation . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .

Properties

IUPAC Name |

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDBGYJSLDMHQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN2Na2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

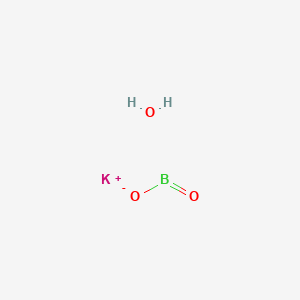

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl)-2-iodoacetamide](/img/structure/B8022190.png)